Tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
“Tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the cyanomethyl, hydroxyl, and carboxylate groups. The tert-butyl group could be introduced using a Boc-protecting group strategy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The cyanomethyl and carboxylate groups are likely to be reactive sites in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylate and hydroxyl groups might enhance its solubility in polar solvents .Scientific Research Applications
Stereoselective Syntheses : A study by Boev et al. (2015) focused on the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. They demonstrated the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride to yield these compounds in quantitative yield, highlighting the importance of this compound in synthesizing stereochemically controlled molecules (Boev et al., 2015).
Synthesis of Pipecolic Acid Derivatives : Purkayastha et al. (2010) presented a cascade of reactions leading to the synthesis of pipecolic acid derivatives, starting from tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate. This research underscores the role of tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate in the formation of complex organic compounds (Purkayastha et al., 2010).
Creation of Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines, demonstrating the versatility of this compound in organic synthesis (Harmsen et al., 2011).
Enzyme-Catalyzed Kinetic Resolution : Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, further emphasizing the chemical's significance in stereoselective synthesis (Faigl et al., 2013).
Synthesis of Chiral Bicyclic Piperidines : Wilken et al. (1997) synthesized new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, where this compound plays a crucial role in the diastereoselective ring expansion, showcasing its utility in creating structurally complex molecules (Wilken et al., 1997).
Synthesis of Dioxaborolan Derivatives : Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. This research highlights the significance of this compound in the synthesis of medically relevant compounds (Kong et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-5-10(15)9(8-14)4-6-13/h9-10,15H,4-5,7-8H2,1-3H3/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWGCTFYOMUFSA-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CC#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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